ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate - 1104227-37-3

ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate

Catalog Number: EVT-2949470
CAS Number: 1104227-37-3
Molecular Formula: C8H10N2O3
Molecular Weight: 182.179
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Cyclocondensation reactions: Reactions with hydrazine derivatives to form pyrazoles [], []
  • Multicomponent Reactions: Used as a building block in four-component reactions to synthesize chromene derivatives [].
Applications
  • Antimicrobial agents: Derivatives like 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines show promising antibacterial and antifungal activity [].
  • Pharmaceutical intermediates: Serves as a precursor for synthesizing various heterocycles, including thiadiazoles, pyrrolo[3,4-c]pyrazoles, and triazolo[4,3-a]pyrimidines, which may have potential pharmaceutical applications [].
  • Building blocks for complex molecules: Used in multi-step synthesis of pharmaceutical agents, such as JAK1 inhibitors [], EGFR inhibitors [, ], and MET inhibitors [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] It is currently in early clinical development. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically targeting the T790M mutation commonly associated with resistance to first-generation EGFR inhibitors. []
  • Compound Description: This complex is a binuclear gadolinium (III) complex synthesized using the 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione ligand. [] It exhibits photophysical properties that make the diketonate ligand potentially valuable for preparing highly luminescent Eu3+ and Sm3+ complexes. []
  • Relevance: The diketonate ligand in this complex contains the 1-methyl-1H-pyrazol-4-yl substructure, directly linking it to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits desirable pharmacokinetic properties and demonstrates robust in vivo antitumor activity. []

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

  • Compound Description: NT-0249 is a potent and selective NLRP3 inflammasome inhibitor. [] It demonstrates efficacy in various in vivo models of inflammation, including a mouse model of cryopyrin-associated periodic syndrome (CAPS). []

Substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

  • Compound Description: These compounds are a series of hybrid molecules containing both pyranochromenone and pyrazoline moieties. [] They were synthesized using a microwave-assisted Vilsmeier reaction and exhibit promising in vitro antimicrobial activity against various pathogenic bacteria and fungi. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This entry refers to two series of novel heterocyclic compounds synthesized from chalcones and pyrazolin-N-thioamides. [] The structures of six of these compounds were confirmed by X-ray crystallography. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and characterized for its inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) possessing a cysteine residue in the hinge region. []

R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This series of novel pyrazole-based heterocycles attached to a sugar moiety was synthesized and evaluated for antidiabetic activity. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a highly potent and selective irreversible inhibitor of oncogenic EGFR mutants. [] It exhibits selectivity over wild-type EGFR and possesses desirable pharmacokinetic properties, making it a promising clinical candidate for treating EGFR-driven non-small cell lung cancer. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor with potential applications in treating cancers and overcoming resistance to other targeted therapies. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

  • Compound Description: The crystal structure of this compound, stabilized by a network of intra- and intermolecular hydrogen bonds, has been reported. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a new-generation selective AKT inhibitor with reduced cutaneous toxicity compared to earlier AKT inhibitors. [, ] It exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and a favorable pharmacokinetic profile. [, ]
  • Relevance: While Hu7691 shares the 1-methyl-1H-pyrazole moiety with ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate, it differs in the position of the methyl substituent on the pyrazole ring. [, ] Additionally, Hu7691 possesses a distinct core structure and targets the AKT pathway.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome. []

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL)

  • Compound Description: HL is a Schiff base ligand synthesized and characterized alongside its MoO2(II) complex. [] Computational studies, including DFT calculations, have been performed to investigate the compound's geometry, molecular orbital characteristics, and nonlinear optical properties. []

2(1-phenyl-3-methyl-5-chloro-1H-pyrazol-4-yl)-3-(1- naphthoylamido)-4-thiazolidinone

  • Compound Description: The crystal structure of this compound, revealing the presence of intra- and intermolecular hydrogen bonds in the crystal lattice, has been determined by X-ray diffraction. [, ]

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and packing arrangement. []

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide

  • Compound Description: This compound served as a precursor for synthesizing various heterocyclic compounds, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines. []
  • Relevance: This compound features a 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety, making it structurally similar to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. [] The key difference lies in the presence of a phenyl substituent instead of a methyl group on the pyrazole nitrogen.

2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

  • Compound Description: A combinatorial library of these derivatives was synthesized via a catalyst-free, four-component reaction in water. []

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

  • Compound Description: LQFM192 is a new piperazine derivative exhibiting anxiolytic-like and antidepressant-like activities in preclinical models. [] Its pharmacological effects are suggested to involve the serotonergic and GABAergic pathways. []

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Compound Description: This N-hetorocyclic ligand and its transition metal complexes have been synthesized and characterized. [] These complexes exhibit potential antimicrobial, antimycobacterial, and cytotoxic activities. []

1-acetyl/propyl-3-aryl-5-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

  • Compound Description: This series of compounds was synthesized and screened for analgesic and anti-inflammatory activities. [] Many compounds within the series exhibited significant activity compared to standard drugs. []

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione

  • Compound Description: The crystal structure of this compound, stabilized by C—H⋯O interactions, has been reported, providing insights into its conformation and crystal packing. []

[3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl]-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone (Topramezone)

  • Compound Description: Topramezone is a herbicide. This entry discusses crystalline forms of topramezone and a process for their preparation. []

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: Compound 1 is investigated for its potential in combination therapy with anticancer agents or radiation therapy. [, ]

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is described as an improved AKT-inhibiting agent. [, ] Crystalline forms of the compound have been prepared and studied. [, ]

3-Hydroxy-2-(1-ethyl-1H-pyrazol-3-yl)-4H-chromen-4-one (3ePz3HC)

  • Compound Description: 3ePz3HC is a fluorophore exhibiting dual-band fluorescence. [] Computational studies suggest that its excited-state behavior, particularly its excited-state intramolecular proton transfer (ESIPT) process, is influenced by solvent polarity. []

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

  • Compound Description: The crystal structure of this compound, characterized by its molecular conformation and intermolecular interactions, has been reported. []

Ethyl/Methyl 4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: A series of these derivatives was efficiently synthesized using a green heterogeneous catalyst under solvent-free conditions. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: An efficient synthetic route for these compounds, starting from ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate, has been developed. [] These compounds were screened for antibacterial and antifungal activities. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This novel benzimidazole derivative was synthesized from an azlactone precursor. []

1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

    Co(II) Chelate Of 1-(-5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

    • Compound Description: This cobalt(II) chelate was synthesized and evaluated for its toxicological and biochemical effects in rats. [] While the acute toxicity was low, the compound showed potential for liver toxicity upon prolonged administration. []
    • Relevance: This chelate incorporates a 1-phenyl-3-methyl-1H-pyrazol-4-yl moiety, showing structural similarity to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. [] The key difference lies in the presence of a phenyl substituent instead of a methyl group on the pyrazole nitrogen.

    5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

    • Compound Description: LQFM039 is a novel pyrazole compound exhibiting anti-inflammatory, antinociceptive, and vasorelaxant effects in preclinical models. [] Its mechanisms of action are proposed to involve the NO/cGMP pathway and calcium channels. []

    (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (1)

      Ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate

      • Compound Description: The crystal structure of this compound has been reported, providing details on its molecular geometry and planarity. []

      (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

      • Compound Description: This series of compounds exhibited central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. [] Some compounds within this series also showed potential antipsychotic effects. []

      4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

      • Compound Description: Two isostructural compounds belonging to this series have been synthesized and structurally characterized using single-crystal X-ray diffraction. []

      3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

      • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed through the superposition of different chemical scaffolds. [] It exhibits good plasma exposure and brain penetration in rats, making it a promising candidate for treating schizophrenia. []

      3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

      • Compound Description: Two isostructural compounds from this series, featuring a disordered thiophene unit, have been characterized by their crystal structures and supramolecular assembly. []

      Transition metal complexes with 2,4-Dichloro-6-{(hydroxyimino)[1-(4-methylphenyl)-1H-Pyrazol-4-yl]methyl}phenol

      • Compound Description: Four new complexes featuring Mn2+, Fe2+, Co2+, and Ni2+ ions coordinated to the ligand 2,4-dichloro-6-{(hydroxyimino)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}phenol have been synthesized and characterized. [] These complexes are proposed to adopt a square planar geometry based on their spectral properties. []
      • Relevance: The ligand used in these complexes contains a 1-(4-methylphenyl)-1H-pyrazol-4-yl moiety, indicating a structural relationship to ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate. [] The difference lies in the presence of a 4-methylphenyl substituent on the pyrazole nitrogen instead of a methyl group and the complexation with transition metal ions.

      Properties

      CAS Number

      1104227-37-3

      Product Name

      ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate

      IUPAC Name

      ethyl 2-(1-methylpyrazol-4-yl)-2-oxoacetate

      Molecular Formula

      C8H10N2O3

      Molecular Weight

      182.179

      InChI

      InChI=1S/C8H10N2O3/c1-3-13-8(12)7(11)6-4-9-10(2)5-6/h4-5H,3H2,1-2H3

      InChI Key

      XQZPDTFKXOUAQU-UHFFFAOYSA-N

      SMILES

      CCOC(=O)C(=O)C1=CN(N=C1)C

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.